1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
Description
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic amine (HAA) characterized by a fused imidazo[4,5-b]pyridine core substituted with a methyl group at the 1-position and a phenyl ring at the 6-position. Structurally, it belongs to the imidazopyridine family, which shares a bicyclic framework analogous to purine bases, enabling diverse biological interactions .
Properties
IUPAC Name |
1-methyl-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-9-15-13-12(16)7-11(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKOHPKZPZNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154791 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 1-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125572-33-0 | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 1-methyl-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-b)pyridine, 1-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-chloro-3-nitropyridine with methylamine in a water-isopropanol (H₂O-IPA, 1:1) solvent system at 80°C for 2 hours substitutes the chlorine atom, yielding N-methyl-3-nitropyridin-2-amine. The aqueous-organic biphasic system enhances reaction efficiency by solubilizing both polar nitroheterocycles and hydrophobic amines.
Nitro Group Reduction
In situ reduction of the nitro intermediate employs zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes, generating N-methylpyridine-2,3-diamine. This step avoids isolation of potentially unstable intermediates, with reaction progress monitored by color change from yellow to blue.
Heterocyclization with Benzaldehyde
Addition of benzaldehyde (1 equiv) to the diamine intermediate in H₂O-IPA at 85°C for 10 hours induces cyclization through a proposed imine-mediated mechanism. Water plays a dual role as proton shuttle and Brønsted acid catalyst, facilitating dehydrative aromatization to yield the target compound in 92% overall yield.
This method’s advantages include:
- Elimination of transition metal catalysts
- Ambient pressure conditions
- Compatibility with diverse aldehydes for C6-substitution
Alternative Methodologies and Emerging Approaches
Transition Metal-Catalyzed C-H Activation
Comparative Analysis of Synthetic Routes
The one-pot tandem method emerges as most efficient for large-scale synthesis, while Suzuki coupling offers superior flexibility in analog development. Cyclocondensation remains valuable for accessing core structures amenable to further diversification.
Chemical Reactions Analysis
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazopyridine oxides, while reduction may produce reduced imidazopyridine derivatives.
Scientific Research Applications
Carcinogenicity Studies
PhIP is recognized as a potent carcinogen in various animal models. Studies have demonstrated that exposure to PhIP can lead to tumor formation in multiple organs, including the mammary glands and colon. The U.S. Department of Health and Human Services has classified PhIP as "reasonably anticipated to be a human carcinogen" based on its ability to induce tumors in laboratory animals .
Case Study: Animal Models
- Rats : Administered PhIP at concentrations of 25, 100, and 200 ppm developed mammary tumors.
- Mice : Injection studies revealed a strong correlation between PhIP consumption and genetic damage.
Mutagenicity Research
PhIP has been extensively studied for its mutagenic effects. It is known to induce DNA adducts, which are alterations in DNA that can lead to mutations and cancer. The Ames test has shown that PhIP is capable of causing mutations in bacterial strains, indicating its potential genotoxicity .
Food Safety and Toxicology
Given its presence in cooked meats, PhIP is a critical focus in food safety research. Studies assess the levels of PhIP in various cooking methods and their implications for human health.
Cooking Methods
- High-temperature cooking : Increases PhIP formation.
- Mitigation strategies : Lower cooking temperatures and shorter cooking times have been shown to reduce PhIP levels in food products .
Epidemiological Studies
Epidemiological research has linked high intake of well-done meats (which contain higher levels of PhIP) with increased risks of several cancers, including colorectal and breast cancer. These studies often analyze dietary habits alongside cancer incidence data .
Data Table: Summary of Research Findings on PhIP
Mechanism of Action
The mechanism of action of 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This compound can displace RELA/p65 and associated coregulators from the promoter, affecting various cellular pathways.
Comparison with Similar Compounds
Carcinogenicity and DNA Adduct Formation
- PhIP: Exhibits prostate-specific carcinogenicity in rats, with 18/27 cases showing ventral lobe carcinomas at 400 ppm dietary intake. Forms DNA adducts detectable via ³²P-postlabeling .
- Excretion Variability : In humans, urinary excretion of unchanged PhIP is low (1.1% of ingested dose) but consistent intraindividually (CV = 23.7%), whereas interindividual variability is high (CV = 71%) .
Structure-Activity Relationships (SAR)
- Position 2: Amino substitution (PhIP) correlates with mutagenicity, while alkyl/acyl groups (e.g., 2-acetyl derivatives) favor antituberculotic activity .
- Position 6: Phenyl groups enhance DNA intercalation and carcinogenicity, whereas bromine introduces electrophilic sites for antimicrobial targeting .
- Position 1: Methylation improves metabolic stability, reducing rapid clearance compared to non-methylated analogues .
Biological Activity
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP) is a heterocyclic compound with the molecular formula C13H11N3. It belongs to a class of compounds known as imidazopyridines, which are recognized for their diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. PhIP is particularly noted for its roles in carcinogenesis and neurotoxicity.
PhIP exerts its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. Notably, it has been shown to decrease NF-kappa-B DNA-binding activity, inhibiting NF-kappa-B-mediated transcription from the IL6 promoter. This mechanism suggests that PhIP may play a role in modulating inflammatory responses and tumorigenesis.
Carcinogenic Potential
PhIP is classified as a dietary carcinogen, particularly associated with cooked meats. Studies have demonstrated that it can activate the human aryl hydrocarbon receptor (hAhR), leading to mutagenic effects in cultured cells . Its activation in breast tissue by lactoperoxidase has been linked to the formation of DNA adducts, which are critical in the initiation of cancer .
Neurotoxicity
Recent research indicates that PhIP and its metabolites exhibit selective toxicity toward dopaminergic neurons. In primary mesencephalic cultures from rat embryos, exposure to PhIP resulted in decreased neurite length and increased oxidative damage markers, suggesting a potential link to neurodegenerative diseases . Furthermore, it was observed that PhIP crosses the blood-brain barrier, raising concerns about its neurotoxic effects in vivo .
Similar Compounds
The biological activities of PhIP can be contrasted with other heterocyclic amines (HCAs) such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). While all these compounds share structural similarities and exhibit mutagenic properties, their binding affinities and mechanisms of action differ significantly. For instance, PhIP has a lower binding affinity for lactoperoxidase compared to IQ and MeIQx .
Summary Table of Biological Activities
| Compound | Carcinogenicity | Neurotoxicity | Mechanism of Action |
|---|---|---|---|
| PhIP | Yes | Yes | NF-kappa-B inhibition |
| IQ | Yes | Moderate | Aryl hydrocarbon receptor activation |
| MeIQx | Yes | Low | Aryl hydrocarbon receptor activation |
Study on Mutagenicity
In an experimental setup using Chinese hamster lung cells (CHL), PhIP demonstrated significant mutagenic activity when a metabolic activation system was present. This study highlighted the necessity of metabolic activation for the mutagenic effects of several HCAs, including PhIP .
Neurotoxicity Investigation
A study focused on the neurotoxic effects of PhIP on dopaminergic neurons revealed that both PhIP and its major metabolites induced oxidative stress and neuronal damage. Pretreatment with antioxidants like N-acetylcysteine showed protective effects against this toxicity . This finding underscores the potential implications of dietary intake of PhIP on neurological health.
Q & A
Q. What are the primary metabolic pathways of PhIP in mammalian systems, and which enzymes govern its bioactivation?
PhIP undergoes a two-step metabolic activation:
- Phase I : Cytochrome P450 1A2 (CYP1A2) catalyzes hydroxylation to form N-hydroxy-PhIP (N-OH-PhIP), the proximate mutagenic metabolite .
- Phase II : Sulfotransferases (SULTs) or N-acetyltransferases (NATs) further activate N-OH-PhIP into reactive nitrenium ions that form DNA adducts .
Key experimental models include: - In vitro microsomal incubations with induced/uninduced hepatic enzymes to study metabolic flux .
- Transgenic cell lines (e.g., expressing human CYP1A2) to assess species-specific differences .
Q. How is PhIP formed in cooked foods, and what model systems replicate its formation?
PhIP forms via the Maillard reaction between creatinine, phenylalanine, and lipid oxidation products (e.g., phenylacetaldehyde) at temperatures >150°C . Model systems include:
- Simplified chemical mixtures : Creatinine + phenylalanine + aldehydes (e.g., 4-oxo-2-nonenal) under controlled heating (e.g., 180°C for 30 min) .
- Food matrices : Grilled meat homogenates spiked with isotopically labeled precursors for LC-MS quantification .
Q. What analytical methods are used to detect PhIP and its metabolites in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Validated for quantifying PhIP and N-OH-PhIP in plasma, urine, and tissues (LOD: 0.1–1 ng/mL) .
- Accelerator mass spectrometry (AMS) : Detects trace DNA adducts (e.g., in breast tissue) after administration of [¹⁴C]-PhIP .
- ³²P-postlabeling : Measures adduct levels in genomic DNA with sensitivity down to 1 adduct per 10⁹ nucleotides .
Q. What DNA adducts does PhIP form, and how are they characterized?
PhIP primarily forms N-(deoxyguanosin-8-yl)-PhIP, a pro-mutagenic adduct causing G→T transversions . Characterization methods:
- Synthetic standards : Compare retention times and fragmentation patterns via LC-MS/MS .
- Repair assays : Use nucleotide excision repair (NER)-deficient cells to quantify adduct persistence .
Advanced Research Questions
Q. How can experimental designs assess PhIP's tissue-specific carcinogenicity?
- ABC transporter knockout models : Mdr1a/1b⁻/⁻ and Bcrp1⁻/⁻ mice show increased colonic PhIP-DNA adducts due to impaired efflux, linking transport mechanisms to tissue susceptibility .
- Dose-response studies : Administer PhIP (0.1–10 mg/kg) with endpoints like hepatic/renal adduct quantification and tumor incidence over 12–24 months .
Q. How to resolve contradictions in metabolic activation data across studies?
Discrepancies arise from:
- Enzyme induction states : 3-Methylcholanthrene-induced mice show reduced urinary N-OH-PhIP excretion but higher hepatic covalent binding, highlighting compensatory detoxification pathways .
- Substrate concentration : At <10 µM, CYP1A2 predominantly generates an unidentified polar metabolite, whereas higher concentrations favor N-hydroxylation .
Methodological solution : Standardize incubation conditions (enzyme activity, substrate levels) and validate findings across in vitro (microsomes) and in vivo (knockout models) systems .
Q. How do genetic polymorphisms in xenobiotic-metabolizing enzymes influence PhIP's genotoxicity?
- CYP1A2 ultra-rapid metabolizers : Higher N-OH-PhIP formation increases adduct burden, modeled using humanized Cyp1a2 transgenic mice .
- NAT2 slow acetylators : Reduced detoxification capacity elevates DNA damage, assessed via in vitro hepatocyte cultures from genotyped donors .
Q. What in vitro systems best model PhIP's bioactivation for mechanistic studies?
- Primary hepatocytes : Retain physiological enzyme expression but vary in donor-specific metabolic competence .
- HepaRG cells : Differentiated hepatoma cells with stable CYP1A2 activity, suitable for high-throughput screening .
- 3D organoids : Recapitulate tissue-specific metabolism (e.g., intestinal vs. hepatic) for cross-tissue toxicity comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
